[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Description
[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a coumarin-derived compound characterized by a benzyl group at position 3, a methyl group at position 4, and an acetic acid moiety linked via an ether bond at position 7 of the coumarin scaffold (Fig. 1). Its molecular formula is C₁₉H₁₆O₅ (molecular weight: 324.33 g/mol) . Its structural features, such as the lipophilic benzyl group and polar acetic acid side chain, suggest possible applications in medicinal chemistry, particularly in modulating solubility and target binding .
Properties
IUPAC Name |
2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12-15-8-7-14(23-11-18(20)21)10-17(15)24-19(22)16(12)9-13-5-3-2-4-6-13/h2-8,10H,9,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBWTPZPKRABOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Solvents: Common solvents used in the synthesis include ethanol and acetone.
Catalysts: Acidic or basic catalysts may be employed to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted coumarin derivatives.
Scientific Research Applications
[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives
Key Observations:
Substituent Position and Activity: The 3,5-disubstituted derivatives in exhibited potent natriuretic and uricosuric activities, highlighting the importance of electron-withdrawing groups (e.g., halogens) at these positions . The target compound’s 3-benzyl group may enhance membrane permeability but could reduce polarity compared to halogenated analogs. Acetamide vs.
Ring System Modifications :
- The furocoumarin derivative in introduces a fused furan ring, altering planarity and π-π stacking interactions. This structural change may reduce solubility but increase binding to hydrophobic enzyme pockets .
Table 2: Reported Bioactivities of Analogous Compounds
- Target Compound Hypotheses :
- The benzyl group may confer selectivity toward hydrophobic targets (e.g., kinases or GPCRs).
- The acetic acid moiety could enable salt formation, improving aqueous solubility for formulation .
Biological Activity
[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, a derivative of coumarin, has garnered attention in recent years for its potential biological activities. This article summarizes the current understanding of its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : CHNO
- Molecular Weight : 457.5 g/mol
- IUPAC Name : (2S)-2-[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-2-phenylacetic acid
The structure includes a coumarin core with a benzyl substituent and an acetic acid moiety, which may contribute to its biological activity.
Acetylcholinesterase Inhibition
Research indicates that compounds with a coumarin backbone, such as this compound, may exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in the breakdown of acetylcholine. This inhibition can potentially enhance cholinergic neurotransmission, making such compounds candidates for treating neurodegenerative diseases like Alzheimer's disease. For instance, certain derivatives have shown IC values as low as 2.7 µM against AChE .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Studies have reported that derivatives of coumarins exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) for some derivatives ranged from 16 µg/mL to 64 µg/mL, indicating their potential as antibacterial agents .
Selectivity Towards Monoamine Oxidase
Recent studies have highlighted the selectivity of certain coumarin derivatives towards monoamine oxidase B (MAO-B), with selectivity indices suggesting strong potential for managing neurodegenerative disorders. For example, compounds showed IC values of 0.029 µM for MAO-B, significantly lower than those for MAO-A, indicating a promising therapeutic index for neuroprotection .
In Vitro Studies
- Neuroprotective Potential : In vitro assays have demonstrated that coumarin derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests a role in neuroprotection beyond AChE inhibition.
- Antimicrobial Efficacy : A study evaluating various coumarin derivatives found that those with specific substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria, supporting their use in treating infections .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of these compounds with target enzymes such as AChE and MAO-B. These studies reveal how structural modifications can enhance binding affinity and selectivity .
Summary Table of Biological Activities
Q & A
Q. How can the structural identity of [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid be confirmed experimentally?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The software enables precise determination of bond lengths, angles, and anisotropic displacement parameters. For example, SHELXL is widely employed for small-molecule refinement and can resolve complex crystallographic data .
- Spectroscopic analysis : Employ , , and IR spectroscopy to verify functional groups and substituent positions. Compare experimental spectra with computational predictions (e.g., using density functional theory) to validate the structure .
Q. What synthetic routes are commonly used to prepare this coumarin derivative?
- Methodology :
- Stepwise functionalization : Start with a coumarin core (e.g., 7-hydroxy-4-methyl-2-oxo-2H-chromene) and introduce substituents via nucleophilic substitution or esterification. For instance, reaction with bromoacetic acid derivatives under basic conditions can yield the [(oxy)acetic acid] side chain .
- Schiff base formation : In advanced syntheses, hydrazide intermediates (e.g., from hydrazine hydrate treatment) can be condensed with aldehydes to generate derivatives for biological testing .
Q. How is purity assessed for this compound, and what analytical techniques are recommended?
- Methodology :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection at 254 nm to quantify purity. A retention time comparison with standards ensures specificity .
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF confirms molecular weight and detects impurities (e.g., unreacted intermediates) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Methodology :
- Reaction condition screening : Vary solvents (DMF, methanol), catalysts (ZnCl), and temperatures to maximize efficiency. For example, anhydrous ZnCl in DMF enhances cyclization reactions for thiazolidinone derivatives .
- Protecting group strategies : Temporarily protect reactive hydroxyl or carboxyl groups during multi-step syntheses to prevent side reactions .
Q. How can discrepancies in X-ray diffraction data during structure refinement be resolved?
- Methodology :
- Anisotropic displacement modeling : Use SHELXL’s ADPS restraints to refine thermal parameters for atoms with high displacement, which is critical for benzyl or methyl groups prone to disorder .
- Validation tools : Leverage WinGX’s built-in metrics (e.g., R-factor, goodness-of-fit) to identify outliers. The software suite also integrates PLATON for symmetry checks and twinning analysis .
Q. How should contradictory spectroscopic data (e.g., NMR vs. computational predictions) be addressed?
- Methodology :
- Dynamic effects analysis : Consider tautomerism or conformational flexibility (e.g., rotation of the benzyl group) that may cause spectral shifts. Perform variable-temperature NMR to detect slow-exchange processes .
- Isotopic labeling : Synthesize -labeled analogs to resolve overlapping signals in crowded spectral regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
